molecular formula C20H13ClN2O3S2 B2795036 4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-19-5

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No. B2795036
CAS RN: 900135-19-5
M. Wt: 428.91
InChI Key: YPPLXSSCYGNEOO-YVLHZVERSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzamide, a thiazolidinone, and a chromene . These functional groups suggest that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the chlorobenzamide, thiazolidinone, and chromene groups in this compound suggest that it may have interesting properties, such as fluorescence or biological activity .

Scientific Research Applications

Ultrasound-Promoted Synthesis and Cytotoxic Activity

The compound has been involved in the ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus. This innovative method demonstrates the rapid synthesis of compounds with potential cytotoxic activities against human cells. For example, a thiazole derivative showed potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in cancer research and therapy (Gomha & Khalil, 2012).

Potential as Adenosine Receptor Ligands

Research into chromone–thiazole hybrids, closely related to the chemical structure of interest, has shown these compounds to be potential ligands for human adenosine receptors. The synthesis of these hybrids from chromone-2-carboxylic acid through different amidation methods indicates their significance in developing new therapeutic agents (Cagide, Borges, Gomes, & Low, 2015).

Anticancer Activity

Derivatives of the compound have demonstrated proapoptotic activities, particularly against melanoma cell lines. A specific derivative exhibited significant growth inhibition at low concentrations, showcasing its potential as an anticancer agent. Additionally, the compound was evaluated for its ability to inhibit several human carbonic anhydrase isoforms, further indicating its therapeutic potential (Yılmaz et al., 2015).

Synthesis of Novel Chromenones with Antitumor Activity

Novel chromenone derivatives bearing benzothiazole moiety, synthesized from the compound, were assessed for their antitumor activities against various cancer cell lines. Some compounds showed significant activities, comparable to the standard drug doxorubicin, against lung and colon cancer cells. This research opens new avenues for cancer therapy (El‐Helw et al., 2019).

Green Chemistry Synthesis

The compound has been synthesized through reactions that align with green chemistry principles, using water as the reaction medium and achieving nearly quantitative yields. This approach not only highlights the compound's diverse synthetic accessibility but also its potential environmental benefits (Horishny & Matiychuk, 2020).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S2/c21-15-7-5-13(6-8-15)18(24)22-23-19(25)17(28-20(23)27)10-12-9-14-3-1-2-4-16(14)26-11-12/h1-10H,11H2,(H,22,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPLXSSCYGNEOO-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

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